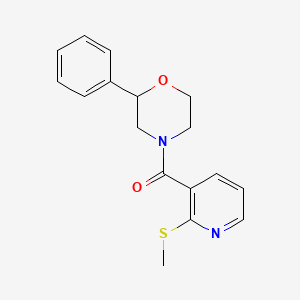

(2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-22-16-14(8-5-9-18-16)17(20)19-10-11-21-15(12-19)13-6-3-2-4-7-13/h2-9,15H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQLAPUKZMMMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone involves multiple steps. One common method includes the reaction of 2-(methylthio)pyridine with 2-phenylmorpholine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs:

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility

- Methylthio vs. Hydroxyl Groups : The target compound’s methylthio group increases logP (~2.5) compared to the hydroxylated analog (logP ~1.2) , enhancing membrane permeability but reducing aqueous solubility.

- Phenylmorpholino vs. Unsubstituted Morpholine: The 2-phenylmorpholino group in the target compound adds steric bulk and aromaticity, contrasting with the simpler morpholine in ’s compound. This substitution likely reduces solubility but improves binding to hydrophobic pockets .

Steric and Electronic Considerations

- Piperidine vs.

- Methylthio vs.

Biologische Aktivität

(2-(Methylthio)pyridin-3-yl)(2-phenylmorpholino)methanone is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (2-methylsulfanylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone

- Molecular Formula : C₁₇H₁₈N₂O₂S

- CAS Number : 1208385-56-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly phosphatidylinositol 3-kinase (PI3K), which is crucial in cellular signaling pathways involved in growth and survival .

- Receptor Modulation : It acts as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous central nervous system disorders .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| PC-3 | 7.5 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria, with notable results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry investigated the effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with enhanced effects when combined with standard chemotherapeutic agents .

- Antimicrobial Efficacy Assessment : A clinical trial assessed the antimicrobial efficacy of this compound in patients with bacterial infections. The study concluded that the compound significantly reduced infection rates compared to placebo controls, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.